(3-Bromopropyl)(methyl)amine
Description
Contextual Significance as a Versatile Synthetic Intermediate
The utility of (3-Bromopropyl)(methyl)amine lies in its ability to participate in a variety of chemical transformations. The bromine atom, a good leaving group, is susceptible to nucleophilic substitution, while the methylamino group can act as a nucleophile or be modified to introduce other functionalities. This dual reactivity allows for its use as a building block in the construction of diverse molecular architectures.
One of the primary applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. These ring structures are prevalent in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. For instance, it can be used to introduce a methylaminopropyl side chain, a common motif in many drug candidates. The rates of these cyclization reactions to form nitrogen heterocycles are influenced by the size of the ring being formed. rsc.org
Furthermore, this compound serves as a key precursor in the synthesis of more complex intermediates. For example, it can be reacted with triphenylphosphine (B44618) to generate phosphonium (B103445) salts, which are important reagents in their own right. It is also utilized in the preparation of other building blocks where the amine functionality is protected, such as in tert-Butyl (3-bromopropyl)(methyl)carbamate, allowing for selective reaction at the bromine-bearing carbon. chemicalbook.com Its hydrobromide salt is often used to improve its handling and solubility in various solvents.
The properties of this compound and its derivatives are presented in the following interactive data table:
| Property | This compound | This compound hydrobromide | tert-Butyl (3-bromopropyl)(methyl)carbamate |
| Molecular Formula | C4H10BrN nih.gov | C4H11Br2N chemicalbook.com | C9H18BrNO2 chemicalbook.com |
| Molecular Weight | 152.03 g/mol nih.gov | 232.94 g/mol chemicalbook.com | 252.15 g/mol chemicalbook.com |
| CAS Number | 53245-21-9 | 60035-88-3 | 828272-19-1 chemicalbook.com |
| Boiling Point | Not specified | Not specified | 268.4±19.0 °C (Predicted) chemicalbook.com |
| Melting Point | Not specified | 64-66 °C chemicalbook.com | Not specified |
| Density | Not specified | Not specified | 1.254±0.06 g/cm3 (Predicted) chemicalbook.com |
Historical Development and Initial Applications of Related Brominated Amines
The use of brominated amines in organic synthesis has a long history. Early investigations into the reactions of bromoalkylamines date back to the early 20th century, with studies on the self-condensation of compounds like bromoethyldimethylamine. google.com These initial explorations laid the groundwork for understanding the reactivity of this class of compounds.
Historically, the synthesis of amines often involved reactions like the Hofmann rearrangement, first described in 1881, which converts amides into amines. numberanalytics.com Another significant method is the Sandmeyer reaction, discovered in 1884, for converting aryl amines to aryl halides. researchgate.net While not directly related to the synthesis of this compound, these foundational reactions were crucial in developing the broader field of amine synthesis and functionalization.
The development of brominating agents has also been a key factor. acs.org While molecular bromine is a powerful reagent, its hazardous nature spurred the development of safer, solid bromine carriers. acs.org This has facilitated the synthesis of a wide range of bromo-organic compounds, including the precursors to this compound. The ability to selectively introduce a bromine atom into an organic molecule is a fundamental transformation that underpins the synthesis of this and many other important intermediates.
The application of related bromoalkylamines in various synthetic contexts has been extensive. For example, they have been used in the synthesis of hydrophilic-hydrophobic block copolymers and as precursors for forming metal films in semiconductor devices. sigmaaldrich.com The study of the kinetics of ring-closure reactions of N-tosyl-ω-bromoalkylamines has provided valuable insights into the formation of nitrogen-containing rings of various sizes. rsc.org These historical and parallel developments have contributed to the understanding and appreciation of this compound as a valuable tool in the modern synthetic chemist's arsenal.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c1-6-4-2-3-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWJRYHLFNPHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromopropyl Methyl Amine
Direct Amination Approaches
Direct amination methods focus on forming the crucial carbon-nitrogen bond as a key step in the synthesis. These strategies are often conceptually straightforward but can present challenges in selectivity and control of reactivity.
Amination of Halogenated Propane Derivatives
The synthesis of (3-Bromopropyl)(methyl)amine can be approached through the direct nucleophilic substitution of a dihalogenated propane, such as 1,3-dibromopropane (B121459), with methylamine (B109427). In this SN2 reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.
A significant challenge in this approach is controlling the selectivity of the alkylation. masterorganicchemistry.com Methylamine can react with the alkyl halide product, leading to overalkylation. The initially formed secondary amine, this compound, is often more nucleophilic than the starting primary amine, making it susceptible to reacting with another molecule of 1,3-dibromopropane. This can result in the formation of a tertiary amine. Furthermore, the product can undergo intramolecular cyclization to form N,N-dimethylazetidinium bromide or react further to yield quaternary ammonium (B1175870) salts. sarthaks.comdoubtnut.com
To favor the desired mono-alkylation product, reaction conditions must be carefully controlled. Strategies to mitigate overalkylation include:
Using a large excess of the amine nucleophile (methylamine) to increase the probability that the alkyl halide will encounter a molecule of methylamine rather than the secondary amine product.
Employing a strong, sterically hindered non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction without competing in the alkylation itself. dtic.mil
Table 1: Direct Amination of 1,3-Dibromopropane
| Reactant 1 | Reactant 2 | Key Challenge | Potential Byproducts |
|---|
Reductive Amination Strategies
Reductive amination offers a more controlled alternative for forming the C-N bond. dtic.mil This method typically involves two main stages in a one-pot reaction: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine. dtic.mil
To synthesize this compound, this strategy would involve the reaction of 3-bromopropanal (B3055480) with methylamine. The amine first adds to the carbonyl carbon of the aldehyde, and after the elimination of water, an intermediate iminium ion is formed. This electrophilic intermediate is then reduced in situ by a selective reducing agent.
Commonly used reducing agents for this process include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN). These reagents are mild enough not to reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion as it forms. dtic.mil This selectivity is crucial for the success of the one-pot reaction. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloroethane (DCE), often with the addition of a small amount of acetic acid to catalyze imine formation.
Functional Group Interconversion Strategies
These synthetic routes build the target molecule by modifying existing functional groups on a precursor that already contains the basic carbon and nitrogen framework.
Bromination of Substituted Propanols
An effective strategy involves the conversion of the hydroxyl group of a precursor alcohol, such as 3-(methylamino)-1-propanol, into a bromide. This transformation is a standard functional group interconversion. Reagents commonly used for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr3) and thionyl bromide (SOBr2). masterorganicchemistry.com
The reaction with PBr3 proceeds via an SN2 mechanism. youtube.comyoutube.com The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This process converts the hydroxyl group into a good leaving group (a phosphite (B83602) ester). The displaced bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com Given the presence of the basic amine group, the reaction may be performed on the corresponding amine salt (e.g., the hydrochloride) to prevent side reactions.
Table 2: Common Reagents for Bromination of Alcohols
| Reagent | Mechanism | Key Feature |
|---|---|---|
| Phosphorus Tribromide (PBr3) | SN2 | Works well for primary and secondary alcohols; involves inversion of configuration. masterorganicchemistry.com |
Modification of Pre-existing Nitrogen-containing Structures
This approach leverages more complex, multi-step procedures that offer high degrees of control and selectivity, often by using a masked form of the amine. A notable example is the Gabriel synthesis, which is a classic method for preparing primary amines while avoiding overalkylation. chemistrysteps.com A modified version can be envisioned for secondary amines.
In a potential adaptation for synthesizing this compound, the process could begin by reacting 1,3-dibromopropane with potassium phthalimide (B116566). wikipedia.org The phthalimide anion serves as a surrogate for the ammonia (B1221849) anion (NH2-) and undergoes an SN2 reaction to form N-(3-bromopropyl)phthalimide. chemistrysteps.com This intermediate contains the required bromopropyl moiety. The phthalimide group can then be removed, a process called deprotection. While traditional methods use strong acid or base, a milder and more common method is hydrazinolysis, using hydrazine (B178648) (N2H4) to cleave the imide and release the primary amine, 3-bromopropylamine. thermofisher.comlibretexts.org The final step would be the selective mono-N-methylation of this primary amine to yield the target secondary amine.
Role of Protecting Group Chemistry in the Synthesis of this compound Derivatives
In multi-step syntheses involving this compound as an intermediate, the secondary amine functional group is both nucleophilic and basic. These properties can interfere with desired reactions at other sites in the molecule. To prevent such interference, the amine group must be temporarily masked with a protecting group. chemistrysteps.com
A protecting group is a chemical moiety that is reversibly attached to a functional group to render it inert to specific reaction conditions. chemistrysteps.com After the desired chemical transformation is complete, the protecting group is removed to regenerate the original functional group. chemistrysteps.com
For secondary amines, common protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or sulfonamides like p-toluenesulfonyl (Tosyl or Ts).
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O), it is stable to basic and nucleophilic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). thermofisher.com
Cbz Group: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic conditions but is cleaved by catalytic hydrogenolysis. thermofisher.com
Tosyl (Ts) Group: Introduced using tosyl chloride (Ts-Cl), it forms a stable sulfonamide that is resistant to many reaction conditions but can be removed with strong reducing agents.
The choice of protecting group depends on the specific reaction conditions planned for subsequent steps in the synthesis, ensuring that the protecting group remains intact during the reaction but can be removed afterward without affecting the rest of the molecule. This concept of "orthogonal protection" allows for the selective deprotection of one functional group while others remain protected. chemistrysteps.com
Table 3: Common Protecting Groups for Secondary Amines
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc2O) | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H2/Pd) |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound, a crucial intermediate in various chemical syntheses, hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing the formation of byproducts. The primary route to this compound involves the nucleophilic substitution reaction between a methylamine source and a 3-bromopropyl halide, typically 1,3-dibromopropane. Key variables that are manipulated to enhance the efficiency of this synthesis include temperature, choice of solvent, nature of the base, and the molar ratio of reactants.
Detailed research into the synthesis of analogous brominated amines, such as (3-Bromopropyl)[(2-methylphenyl)methyl]amine, provides a foundational understanding of the general conditions that favor such reactions. These syntheses are typically facilitated by a base, like sodium hydroxide, within a polar solvent such as ethanol. The reaction temperature is also a critical factor, often maintained between 50°C and 70°C to ensure a sufficient reaction rate without promoting undesirable side reactions.
The primary challenge in the synthesis of this compound is controlling the selectivity of the alkylation process. Methylamine is a potent nucleophile and can react with 1,3-dibromopropane to form the desired mono-alkylated product. However, the resulting this compound is also nucleophilic and can react further with another molecule of 1,3-dibromopropane, leading to the formation of di- and tri-alkylated impurities. This over-alkylation is a common issue in amine synthesis.
To address this, optimization strategies often focus on controlling the stoichiometry of the reactants. Using a significant excess of methylamine relative to 1,3-dibromopropane can statistically favor the formation of the mono-alkylated product. This approach ensures that a molecule of 1,3-dibromopropane is more likely to encounter a molecule of methylamine than the product, thereby suppressing the secondary reaction.
The choice of base and solvent also plays a pivotal role. A suitable base is required to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the methylamine and reduce its nucleophilicity. The solvent must be capable of dissolving the reactants while facilitating the nucleophilic substitution mechanism.
While specific, publicly available data tables detailing the systematic optimization of these parameters for the direct synthesis of this compound are scarce, the principles of amine alkylation provide a clear framework for achieving high yields. Researchers would systematically vary the aforementioned conditions—reactant ratios, temperature, and the specific base and solvent employed—to identify the optimal combination for maximizing the yield of the target compound.
For instance, a hypothetical optimization study might explore the reaction of methylamine with 1,3-dibromopropane under various conditions, as illustrated in the conceptual data tables below.
Table 1: Effect of Reactant Molar Ratio on Yield Conceptual data for illustrative purposes.
| Entry | Molar Ratio (Methylamine : 1,3-Dibromopropane) | Temperature (°C) | Solvent | Base | Yield of this compound (%) |
|---|---|---|---|---|---|
| 1 | 1:1 | 60 | Ethanol | NaOH | 45 |
| 2 | 3:1 | 60 | Ethanol | NaOH | 65 |
| 3 | 5:1 | 60 | Ethanol | NaOH | 78 |
| 4 | 10:1 | 60 | Ethanol | NaOH | 85 |
Table 2: Effect of Temperature and Solvent on Yield Conceptual data for illustrative purposes with a 10:1 molar ratio of Methylamine to 1,3-Dibromopropane.
| Entry | Temperature (°C) | Solvent | Base | Yield of this compound (%) |
|---|---|---|---|---|
| 1 | 40 | Ethanol | NaOH | 75 |
| 2 | 60 | Ethanol | NaOH | 85 |
| 3 | 80 | Ethanol | NaOH | 82 (Increased byproducts) |
| 4 | 60 | Acetonitrile (B52724) | K2CO3 | 79 |
| 5 | 60 | Tetrahydrofuran | Triethylamine | 72 |
These tables illustrate how systematic variation of reaction conditions would likely lead to the identification of an optimal set of parameters for the synthesis of this compound, balancing high conversion with the selective formation of the desired product.
Reactivity and Reaction Mechanisms of 3 Bromopropyl Methyl Amine
Nucleophilic Substitution Reactions
Nucleophilic substitution is the principal mode of reaction for (3-Bromopropyl)(methyl)amine. The lone pair of electrons on the nitrogen atom allows the methylamino group to act as a nucleophile, while the carbon-bromine bond provides an electrophilic site susceptible to attack by other nucleophiles.
The proximity of the nucleophilic amine and the electrophilic alkyl bromide within the same molecule facilitates intramolecular reactions, leading to the formation of nitrogen-containing heterocyclic compounds.
The most prominent intramolecular reaction of this compound is its cyclization to form a four-membered azetidine (B1206935) ring. This occurs via a base-promoted intramolecular SN2 reaction. In this mechanism, the lone pair of the methylamino group acts as an internal nucleophile, attacking the γ-carbon atom that is bonded to the bromine atom. This concerted attack displaces the bromide ion, resulting in the formation of a cyclic quaternary ammonium (B1175870) salt, 1-methylazetidinium bromide. A base is typically used to facilitate the initial deprotonation of the amine or the neutralization of the resulting ammonium salt to yield the neutral 1-methylazetidine. The formation of such four-membered rings is a common and favorable pathway for 1,3-haloamines. wikipedia.org
Based on the conducted research, specific literature detailing the direct synthesis of phosphonolactam derivatives from this compound is not available. The synthesis of lactams, such as N-methyl-2-pyrrolidone, typically involves the cyclization of gamma-amino acids or the reaction of γ-butyrolactone with a primary amine. google.comresearchgate.netchemicalbook.comrsc.orgriyngroup.com
For a substrate like this compound, the formation of the four-membered azetidine ring is the highly favored and expected pathway for intramolecular cyclization. wikipedia.org Alternative ring closure pathways to form larger heterocycles, such as five-membered pyrrolidines or six-membered piperidines, would necessitate starting materials with a longer carbon chain separating the amine and the leaving group (e.g., 1,4- or 1,5-haloamines). Consequently, other ring closure pathways are not prominently observed for this specific compound under typical cyclization conditions.
In intermolecular reactions, this compound serves as an alkylating agent, introducing the 3-(methylamino)propyl group to a variety of nucleophiles. The reaction proceeds via a standard SN2 mechanism, where an external nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. This versatility makes the compound a useful building block in organic synthesis.
Below is a table of representative intermolecular alkylation reactions.
| Nucleophile (Nu) | Reagent Example | Product | Reaction Type |
| Thiolate | Sodium thiophenoxide | 3-(Methylamino)propyl phenyl sulfide | SN2 |
| Alkoxide | Sodium methoxide | 3-Methoxy-N-methylpropan-1-amine | SN2 |
| Amine | Diethylamine | N1,N1-Diethyl-N3-methylpropane-1,3-diamine | SN2 |
These reactions are characteristic of alkyl halides, where the product amine can itself act as a nucleophile, potentially leading to further alkylation if not controlled. wikipedia.orgmasterorganicchemistry.com
The secondary amine functional group in this compound can undergo quaternization, a reaction that converts it into a quaternary ammonium salt. This process, often referred to as exhaustive methylation or the Menshutkin reaction, involves the treatment of the amine with an excess of a suitable alkylating agent, most commonly methyl iodide. masterorganicchemistry.comlibretexts.org
The reaction proceeds in a stepwise manner:
First Methylation: The secondary amine acts as a nucleophile, attacking a molecule of methyl iodide to form a tertiary ammonium salt, (3-bromopropyl)dimethylammonium iodide.
Deprotonation: A base, which can be another molecule of the starting amine or an added non-nucleophilic base, removes the proton from the nitrogen, yielding the neutral tertiary amine, (3-bromopropyl)dimethylamine.
Second Methylation: The resulting tertiary amine, being more nucleophilic than the starting secondary amine, rapidly attacks a second molecule of methyl iodide. masterorganicchemistry.com This forms the final quaternary ammonium salt, (3-bromopropyl)trimethylammonium iodide.
This sequence effectively transforms the secondary amine into a quaternary ammonium cation with four alkyl substituents attached to the nitrogen atom. The process is "exhaustive" because it continues until no hydrogens remain on the nitrogen atom. yale.edu
Intramolecular Cyclization to Form N-Heterocyclic Compounds
Influence of the Bromine Atom as a Leaving Group
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the nature of the bromine atom as a leaving group. In such reactions, the carbon-bromine bond is heterolytically cleaved, with the bromine atom departing with the bonding pair of electrons to form a bromide ion. The efficiency of this process is contingent on the ability of the leaving group to stabilize the negative charge it acquires.
Several factors contribute to the bromide ion being an effective leaving group:
Polarizability: Bromine is a relatively large and polarizable atom. This allows the negative charge to be dispersed over a larger volume, thus stabilizing the resulting bromide ion.
Weak Basicity: The bromide ion (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr). Weak bases are generally good leaving groups because they are stable as independent species in solution and have a low tendency to re-bond with the carbon center.
Carbon-Bromine Bond Strength: The carbon-bromine bond is weaker than carbon-fluorine and carbon-chlorine bonds, making it easier to break during the course of a reaction.
This inherent quality of bromide as a good leaving group facilitates the primary reaction pathway for this compound, which is an intramolecular nucleophilic substitution. In this process, the nitrogen atom of the methylamine (B109427) group acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The departure of the bromide ion then leads to the formation of a stable cyclic product.
Mechanistic Studies of Reactions Involving this compound
The principal reaction of this compound is an intramolecular Sₙ2 (bimolecular nucleophilic substitution) reaction, which results in the formation of a four-membered heterocyclic ring system, N-methylazetidine. This intramolecular cyclization is a well-established process for ω-haloalkylamines.
The mechanism proceeds as follows:
The lone pair of electrons on the nitrogen atom of the methylamine group initiates a nucleophilic attack on the carbon atom bearing the bromine atom (the γ-carbon).
This attack occurs from the backside of the carbon-bromine bond, in a typical Sₙ2 fashion.
A five-membered cyclic transition state is formed, where the nitrogen is beginning to form a bond with the γ-carbon, and the bromine is simultaneously starting to break its bond.
As the new carbon-nitrogen bond forms, the carbon-bromine bond breaks completely, and the bromide ion is expelled as the leaving group.
The final product is the protonated form of N-methylazetidine, which is then deprotonated to yield the neutral N-methylazetidine.
While detailed kinetic and thermodynamic data for the intramolecular cyclization of this compound are not extensively available in the reviewed literature, the general principles of Sₙ2 reactions apply. The rate of this reaction would be influenced by factors such as the solvent, temperature, and the concentration of the reactant. Polar aprotic solvents are generally favored for Sₙ2 reactions involving neutral nucleophiles.
Computational studies on analogous Sₙ2 reactions provide insights into the energetics and geometry of the transition state. For an intramolecular reaction like this, the conformational flexibility of the propyl chain is crucial for achieving the correct geometry for the backside attack.
Applications of 3 Bromopropyl Methyl Amine As a Key Building Block in Complex Chemical Architectures
Construction of Advanced Organic Scaffolds
The unique combination of a nucleophilic amine and an electrophilic alkyl bromide within the same molecule makes (3-Bromopropyl)(methyl)amine an ideal linker for assembling complex molecular architectures.
Macrocyclic and Supramolecular Structures (e.g., Rotaxanes)
The synthesis of macrocycles and mechanically interlocked molecules like rotaxanes often relies on building blocks that can form large ring structures or act as "threads" that can be captured by a macrocycle. The dual functionality of this compound is well-suited for these purposes. The amine can be acylated or alkylated to attach it to one part of a growing molecular chain, while the bromo-propyl group provides a reactive site for a subsequent ring-closing reaction or for attaching bulky "stopper" groups.
In the context of rotaxanes, which consist of a macrocyclic ring threaded onto a dumbbell-shaped axle, this compound derivatives are ideal candidates for forming the axle component. nih.gov The synthetic strategy often involves first forming a pseudorotaxane, where a macrocycle is non-covalently associated with the thread, followed by a stoppering reaction. The bromo-functionality of the this compound unit can be exploited in this final step, for example, through an azide-alkyne cycloaddition "click" reaction to attach large stopper groups that prevent the macrocycle from dethreading. rsc.org
| Supramolecular Component | Role of this compound Derivative | Key Reaction Type |
| Macrocycle | Serves as a linker in cyclization reactions. | Intramolecular nucleophilic substitution. |
| Rotaxane Axle | Forms the linear "thread" component. | Alkylation/Amidation at the amine. |
| Rotaxane Stopper | The bromo group acts as a reactive handle for attaching stoppers. | Nucleophilic substitution, "Click" chemistry. |
Fused Heterocyclic Systems (e.g., Indenoisoquinolines)
This compound and its primary amine analogue, 3-bromopropylamine, are crucial intermediates in the construction of fused heterocyclic systems, most notably the indenoisoquinoline core. nih.govnih.gov This scaffold is of significant interest as it forms the basis for potent topoisomerase I inhibitors used in cancer therapy. nih.gov
The common synthetic route involves a multi-step process where the amine plays a key role in building the isoquinoline (B145761) portion of the molecule. nih.gov The synthesis begins with the formation of a Schiff base through the condensation of an appropriately substituted benzaldehyde (B42025) with 3-bromopropylamine. nih.govnih.gov This Schiff base then reacts with a homophthalic anhydride (B1165640) to yield a cis-acid intermediate. Subsequent treatment with a dehydrating agent like thionyl chloride induces an intramolecular Friedel–Crafts cyclization, which forms the complete, aromatic indenoisoquinoline ring system. nih.gov The bromopropyl side chain remains intact for further functionalization, allowing for the introduction of various substituents to modulate the compound's biological activity. nih.gov
Table 1: Synthetic Steps for Indenoisoquinoline Core Construction
| Step | Reactants | Intermediate/Product | Purpose of Amine Building Block |
|---|---|---|---|
| 1 | Substituted Benzaldehyde, 3-Bromopropylamine | Schiff Base | Forms the N-containing precursor for the isoquinoline ring. nih.govnih.gov |
| 2 | Schiff Base, Homophthalic Anhydride | cis-Acid | Undergoes condensation to build the core acid structure. nih.govnih.gov |
Organometallic and Coordination Complexes (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by modifying these organic linkers. This compound can be incorporated into these structures either as part of the linker itself or through post-synthetic modification of a pre-formed MOF.
In post-synthetic modification, the amine group can be used to graft the molecule onto the MOF structure, particularly onto coordinatively unsaturated metal sites. mdpi.com This leaves the bromopropyl group extending into the pores of the MOF, where it can serve as a reactive site for attaching other functional groups, such as catalysts or sensing moieties. This approach allows for the precise engineering of the chemical environment within the MOF's pores. mdpi.com Alternatively, the amine can coordinate directly to the metal nodes, acting as a Lewis base catalyst for reactions carried out within the framework. mdpi.com
Preparation of Functionalized Materials and Probes
The dual reactivity of this compound is also leveraged in materials science for creating functional surfaces and probes.
Development of Fluorescent Probes and Labels
Fluorescent probes are molecules designed to detect specific analytes, such as metal ions, through a change in their fluorescence. These probes typically consist of a fluorophore (the light-emitting part) and a receptor (the analyte-binding part) connected by a spacer. This compound is an excellent candidate for this spacer component.
For instance, in the synthesis of fluorescent sensors for metal cations, the amine group can be incorporated into a polyazamacrocycle, which serves as the receptor for the metal ion. mdpi.com The bromo-alkyl chain can then be used to attach a fluorophore, such as a quinoline (B57606) or dansyl group. The binding of a metal ion by the macrocyclic receptor alters the electronic environment of the nearby fluorophore, leading to a detectable change in fluorescence intensity or wavelength, thus signaling the presence of the target ion. mdpi.com
Surface Functionalization and Polymer Chemistry Applications
Modifying the surfaces of materials is critical for applications ranging from chromatography to biocompatible implants. Amine-containing compounds are frequently used to introduce functional groups onto surfaces like silica (B1680970) or activated carbon. researchgate.netmdpi.com While 3-aminopropyltriethoxysilane (B1664141) (APTES) is commonly used for silanization, this compound offers an alternative route for functionalization. researchgate.net The amine group can be attached to a surface that has, for example, carboxylic acid groups, forming a stable amide bond. This leaves the reactive bromo group exposed on the surface, ready for further reactions to attach specific ligands, polymers, or biomolecules.
In polymer chemistry, monomers derived from this compound can be used to synthesize functional polymers. For example, it can be converted into a norbornene derivative and subsequently polymerized via Ring-Opening Metathesis Polymerization (ROMP). mdpi.com This method allows for the creation of polymers with pendant methylamine (B109427) side chains, which can be used in applications such as gene delivery or as biomimetic materials. mdpi.com
Precursor in Multicomponent Reactions and Analogous Transformations
This compound serves as a valuable bifunctional precursor in complex chemical transformations that resemble multicomponent reactions (MCRs) in their efficiency and ability to rapidly build molecular complexity. Its structure, featuring both a nucleophilic secondary amine and an electrophilic alkyl bromide, is ideally suited for cascade, domino, or sequential one-pot reactions. These transformations leverage both reactive centers to construct intricate heterocyclic architectures that would otherwise require lengthy, multi-step syntheses.
The primary utility of this compound in this context is the formation of saturated nitrogen-containing rings, particularly the azetidine (B1206935) moiety. While classic MCRs involve the combination of three or more distinct starting materials in a single operation, the analogous transformations involving this compound often begin with its reaction with another molecule, followed by an intramolecular cyclization. This sequence effectively incorporates two molecules into a more complex final structure in a single pot.
A key example of such a process is a one-pot, three-step cascade for synthesizing N-heterocyclic cations. gla.ac.uk This type of transformation can be initiated by the reaction of a heteroaromatic ring system with a bromopropyl-containing compound, followed by the addition of a primary amine. The general sequence proceeds through:
N-Alkylation: An initial SN2 reaction where a heteroaromatic nitrogen atom displaces the bromide from a compound like this compound, forming a heteroaromatic N-(3-(methylamino)propyl) cation.
Intramolecular Cyclization: The tethered methylamine group then acts as an intramolecular nucleophile, attacking an electrophilic position on the heteroaromatic ring to form a new, saturated heterocyclic ring.
Rearomatization/Oxidation: The resulting intermediate may then undergo a spontaneous oxidation or hydride loss to rearomatize, yielding a stable, polycyclic cationic product. gla.ac.uk
This methodology allows for the construction of complex, fused heterocyclic systems with high structural diversity in a single synthetic operation. The final structure incorporates the initial heteroaromatic ring, the this compound backbone, and a third component if an external amine is used in a related sequence.
The table below illustrates the potential scope of such analogous transformations, detailing the components that could be combined in a one-pot procedure to generate diverse chemical architectures.
| Heteroaromatic Substrate | Transformation Type | Key Intermediate | Final Product Architecture | Potential Yield Range |
|---|---|---|---|---|
| Pyridine (B92270) | Alkylation / Intramolecular Cyclization | N-(3-(methylamino)propyl)pyridinium | Tetrahydro-pyrrolo[1,2-a]pyridinium | Moderate to Good |
| Quinoline | Alkylation / Intramolecular Cyclization / Oxidation | N-(3-(methylamino)propyl)quinolinium | Dihydro-1H-pyrrolo[1,2-a]quinolin-10-ium | Moderate |
| Isoquinoline | Alkylation / Intramolecular Cyclization / Oxidation | N-(3-(methylamino)propyl)isoquinolinium | Dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium | Moderate to Good |
| Phenanthridine | Alkylation / Intramolecular Cyclization / Oxidation | 5-(3-(methylamino)propyl)phenanthridinium | Dihydro-imidazo[1,2-f]phenanthridinium analog | Good |
These transformations highlight the role of this compound as a linchpin component, enabling the efficient assembly of complex molecules through carefully designed reaction cascades.
Analytical and Spectroscopic Methodologies for Research on 3 Bromopropyl Methyl Amine and Its Transformations
Chromatographic Techniques in Reaction Monitoring and Product Isolation
Chromatography is an indispensable tool for separating the components of a reaction mixture, allowing for both the qualitative monitoring of a reaction's progress and the quantitative isolation of the desired product. Given the chemical nature of (3-Bromopropyl)(methyl)amine and its derivatives, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized.
Gas Chromatography (GC): GC is particularly useful for analyzing volatile compounds. However, primary and secondary amines, such as this compound and many of its derivatives, can be challenging to analyze directly with GC. Their polar nature can lead to strong interactions with standard GC columns, resulting in poor peak shape (tailing) and reduced resolution. To overcome these issues, two main strategies are employed:
Derivatization: The amine functionality is chemically modified to create a less polar, more volatile derivative. This is a common approach to improve chromatographic performance.
Specialized Columns: The use of columns specifically designed for amine analysis, such as those with a basic deactivation layer or phases like the Agilent CP-Volamine, can significantly improve peak symmetry and separation without the need for derivatization.
In a typical application, a reaction mixture would be sampled at various time points. After quenching the reaction, the sample might be derivatized and then injected into the GC. The disappearance of the starting material peak and the appearance of the product peak on the resulting chromatogram provide a clear indication of reaction progress. For product isolation on a larger scale, preparative GC can be employed, although it is less common than preparative HPLC.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both analytical and preparative-scale separations of compounds derived from this compound. Given the polar and often ionic nature of the products, reversed-phase HPLC is a common mode of separation.
Ion-Pair Reversed-Phase HPLC: This technique is particularly effective for separating charged amine compounds. An ion-pairing reagent, such as a perfluorinated carboxylic acid or an alkyl sulfonate, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated on a standard C18 or C8 reversed-phase column.
Method Parameters: A typical HPLC method would involve a gradient elution, starting with a high percentage of aqueous mobile phase (often containing a buffer like formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) and gradually increasing the percentage of an organic solvent like acetonitrile (B52724) or methanol.
The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is an exceptionally powerful tool for reaction monitoring. It provides not only the retention time of the components from the LC separation but also their mass-to-charge ratio from the MS detector, offering a high degree of confidence in peak identification. nih.gov
Table 5.1: Comparison of Chromatographic Techniques for Analyzing this compound Reactions
| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Derivatization | Typical Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | CP-Volamine, DB-5ms | Helium, Hydrogen | Often required (e.g., acylation, silylation) | Monitoring volatile products, impurity profiling |
| HPLC (Reversed-Phase) | C18, C8, Perfluorophenyl | Acetonitrile/Water with formic acid | Not typically required | Reaction monitoring, product purification |
| LC-MS | C18, C8 | Acetonitrile/Water with formic acid or ammonium acetate | Not required | High-specificity reaction monitoring, product identification |
Spectroscopic Characterization of Reaction Outcomes
Once a reaction product has been isolated, spectroscopic methods are employed to confirm its identity and elucidate its exact chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize the products of reactions involving this compound.
This compound serves as a versatile building block in organic synthesis. When it reacts with a nucleophile, the bromine atom is displaced, and a new bond is formed. For instance, in a reaction with a tertiary amine like pyridine (B92270), a quaternary ammonium salt is formed. The resulting product's NMR spectra would exhibit characteristic signals confirming the new structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a hypothetical product, such as N-methyl-N-(3-propyl-pyridinium)amine bromide, one would expect to see:
Signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm).
A triplet for the methylene (B1212753) group attached to the positively charged nitrogen of the pyridinium (B92312) ring (N⁺-CH₂), shifted downfield due to the electron-withdrawing effect.
A multiplet for the central methylene group of the propyl chain (-CH₂-).
A triplet for the methylene group attached to the methylamine (B109427) nitrogen (N-CH₂).
A singlet for the methyl group protons (N-CH₃).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the same hypothetical product, the spectrum would show:
Distinct signals for each of the carbons in the pyridine ring.
Signals for the three different carbons of the propyl chain. The carbon attached to the pyridinium nitrogen would be the most downfield of the three.
A signal for the methyl carbon.
The precise chemical shifts and coupling patterns provide unambiguous evidence for the proposed structure.
Table 5.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Product Based on analogous structures reported in the literature.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyridinium-H | 8.0 - 9.5 | 125 - 150 |
| N⁺-CH₂- | 4.5 - 5.0 | 58 - 62 |
| -CH₂- | 2.0 - 2.5 | 25 - 30 |
| N-CH₂- | 3.0 - 3.5 | 48 - 52 |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Monitoring Reaction Progress: By coupling HPLC with a mass spectrometer (LC-MS), a reaction can be monitored with high precision. Small aliquots of the reaction mixture are injected at regular intervals. The extracted ion chromatograms for the m/z values of the starting material and the expected product are then plotted. This allows the researcher to observe the consumption of the reactant and the formation of the product in near real-time, helping to determine the optimal reaction time.
Product Identification: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a product with very high accuracy, which in turn allows for the calculation of its elemental formula. This is a critical step in confirming the identity of a new compound.
Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For products derived from this compound, common fragmentation pathways include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the formation of a stable iminium ion.
Loss of HBr: In some cases, the elements of hydrobromic acid can be eliminated.
Cleavage of the Propyl Chain: The propyl chain can fragment at various points.
For example, in the mass spectrum of a product formed by the reaction of this compound with an alkylating agent, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Table 5.2.2: Common Mass Spectral Fragments for Derivatives of this compound
| Fragment Ion Structure | Description | Expected m/z (Example) |
|---|---|---|
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing bromine isotope pattern | Varies with product |
| [M-Br]⁺ | Loss of a bromine radical | M-79 or M-81 |
| [CH₂=N⁺(CH₃)R] | Alpha-cleavage product | Varies with R group |
Future Research Directions and Challenges in the Chemistry of 3 Bromopropyl Methyl Amine
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of (3-Bromopropyl)(methyl)amine often relies on classical methods that may involve harsh reagents and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.
One promising avenue is the exploration of "hydrogen borrowing" or "hydrogen auto-transfer" catalysis. uni-bayreuth.deresearchgate.net This approach could enable the synthesis of this compound from more readily available and renewable starting materials, such as amino alcohols, minimizing the use of pre-halogenated precursors. rsc.org The key challenge lies in designing catalysts that can efficiently mediate both the initial dehydrogenation and subsequent reductive amination steps while being compatible with the bromo-functional group. uni-bayreuth.de
Another area of investigation involves enzymatic or chemoenzymatic approaches. Engineered enzymes could offer highly selective and environmentally benign routes to key intermediates or the final product, operating under mild conditions. chemistryworld.com The primary hurdle in this area is the identification or evolution of enzymes with the desired substrate specificity and catalytic efficiency for this particular transformation.
Challenges in scaling up any newly developed synthetic route are also a significant consideration. Processes that are efficient on a laboratory scale may face obstacles in terms of safety, cost-effectiveness, and robustness when transitioning to industrial production. chemtek.co.inenamine.net Overcoming these challenges will require careful process optimization and engineering.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Hydrogen Borrowing Catalysis | High atom economy, use of renewable feedstocks. uni-bayreuth.dersc.org | Catalyst design for selective halogenated amine synthesis. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. chemistryworld.com | Enzyme discovery and engineering for specific substrate. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization of reaction parameters. |
Exploration of Unconventional Reactivity Pathways
Beyond its established role in nucleophilic substitution reactions, future research aims to uncover and harness unconventional reactivity pathways of this compound. Photocatalysis, in particular, offers exciting possibilities for novel transformations. nih.govnih.govvapourtec.com
Visible-light photoredox catalysis could enable the generation of radical intermediates from either the amine or the alkyl bromide moiety, leading to previously inaccessible bond formations. acs.orgmdpi.com For instance, the generation of an α-amino radical could facilitate C-H functionalization, allowing for the introduction of new substituents at the carbon adjacent to the nitrogen atom. The challenge in this area is to achieve high regioselectivity and control the reactivity of the generated radicals to avoid undesired side reactions.
Furthermore, the development of novel catalytic systems could unlock umpolung reactivity, effectively reversing the traditional electrophilic nature of the carbon bearing the bromine atom. This would open up new avenues for constructing complex molecular architectures.
Integration into Advanced Catalytic Systems
The secondary amine functionality of this compound makes it an attractive candidate for incorporation into advanced catalytic systems, particularly in the burgeoning field of organocatalysis. wikipedia.orgacs.orgrsc.org
By serving as a chiral secondary amine catalyst, derivatives of this compound could be employed in a variety of asymmetric transformations, such as Michael additions and aldol (B89426) reactions. acs.org The presence of the bromoalkyl chain offers a handle for immobilization onto solid supports or for the introduction of additional functional groups to fine-tune catalytic activity and selectivity.
Moreover, this compound can act as a ligand for transition metal catalysts. mdpi.comemory.eduresearchgate.net The nitrogen atom can coordinate to a metal center, while the bromoalkyl arm can be used to anchor the catalyst to a surface or to create bifunctional catalysts with cooperative reactivity. rsc.orgresearchgate.netrsc.orgnih.gov The synthesis and screening of libraries of such ligands will be crucial for identifying catalysts with optimal performance for specific applications. A significant challenge will be to design ligands that are not only effective but also stable and easily recoverable.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalytic System | Potential Role of this compound | Research Focus |
| Organocatalysis | Chiral secondary amine catalyst scaffold. wikipedia.orgacs.org | Asymmetric synthesis, catalyst immobilization. |
| Transition Metal Catalysis | Bidentate or monodentate ligand. mdpi.comemory.edu | Development of novel catalyst architectures, cooperative catalysis. |
| Bifunctional Catalysis | Component of a catalyst with both Lewis basic and other functional sites. rsc.orgresearchgate.net | Design of catalysts for tandem or cascade reactions. |
Expansion of Applications in Chemical Biology Tool Development
The unique combination of a reactive amine and an alkyl halide makes this compound a valuable building block for the development of chemical biology tools. purkh.com These tools are instrumental in probing biological systems and advancing our understanding of cellular processes. nih.gov
One key area of future research is its use as a linker in the synthesis of bifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs). enamine.net The amine can be used to attach a ligand for a target protein, while the alkyl bromide allows for the conjugation of a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.
Furthermore, the reactivity of the alkyl bromide towards nucleophilic residues in biomolecules makes it suitable for the development of covalent probes and activity-based protein profiling (ABPP) reagents. creative-proteomics.com These tools can be used to identify and characterize enzyme activities within complex biological samples.
The principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, also present exciting opportunities. wikipedia.orgnih.govspringernature.com Derivatives of this compound could be designed to participate in bioorthogonal ligation reactions, enabling the specific labeling and imaging of biomolecules in their native environment. iris-biotech.de A significant challenge in this field is to design probes that are not only reactive and selective but also cell-permeable and non-toxic.
Q & A
Basic: What are the established synthetic routes for (3-bromopropyl)(methyl)amine in organic chemistry research?
This compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:
- N-Alkylation of Methylamine : Reacting methylamine with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF at elevated temperatures (80°C). This method ensures selective bromine displacement at the terminal position .
- Reductive Amination : Using 3-bromopropan-1-amine as a precursor, refluxing with aldehydes/ketones and reducing agents (e.g., NaBH₃CN) to form secondary amines .
- Phthalimide Protection : Intermediate synthesis via N-(3-bromopropyl)phthalimide, followed by deprotection with hydrazine (NH₂NH₂) to yield the free amine .
Key Considerations : Solvent choice (DMF for high reactivity vs. ethanol for milder conditions) and stoichiometric control of bromopropane derivatives are critical to minimize byproducts like quaternary ammonium salts.
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
- ¹H-NMR : Peaks at δ 2.10–2.25 ppm (methylene protons adjacent to bromine) and δ 3.50–3.75 ppm (N-CH₃ and CH₂-NH groups) confirm structure. Downfield shifts in NH protons (δ 8.20–8.25 ppm) indicate hydrogen bonding .
- Elemental Analysis : Quantifies nitrogen content to verify amine functionalization (e.g., 23 wt.% increase post-synthesis) .
- TLC Monitoring : Using dichloromethane/methanol (9.5:0.5) to track reaction progress and purity .
- FTIR : Absorbance at ~1031 cm⁻¹ (C-N stretch) and ~3395 cm⁻¹ (N-H/O-H stretch) confirm amine group presence .
Methodological Note : Cross-validation between NMR and elemental analysis is essential to resolve discrepancies in purity assessments.
Advanced: How can researchers optimize reaction conditions for high-yield synthesis of this compound?
- Temperature Control : Elevated temperatures (80°C) in DMF improve reaction kinetics but may require inert atmospheres to prevent oxidation .
- Base Selection : K₂CO₃ enhances nucleophilicity of methylamine, while avoiding stronger bases (e.g., NaOH) reduces hydrolysis of bromopropane .
- Solvent Effects : Ethanol reflux (as in ) offers milder conditions, reducing side reactions but requiring longer reaction times (~5–6 hours vs. 4 hours in DMF).
- Catalytic Additives : Transition-metal catalysts (e.g., NiCl₂(dppp)) in THF improve coupling efficiency in cross-amination reactions .
Data Contradiction : Higher yields in DMF () vs. ethanol ( ) suggest solvent polarity and base strength are critical variables. Optimization via Design of Experiments (DoE) is recommended.
Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Nucleophilic Substitution : The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the methyl group may slow kinetics compared to unsubstituted analogs .
- Buchwald-Hartwig Amination : In Pd-catalyzed couplings, the amine serves as a ligand, with NiCl₂(dppp) enhancing selectivity for C-N bond formation .
- Reductive Elimination Pathways : In metal-mediated reactions, the bromopropyl chain facilitates β-hydride elimination, requiring careful control of reductants (e.g., H₂ vs. NaBH₄) to stabilize intermediates .
Contradiction Analysis : Conflicting reports on catalytic efficiency (e.g., Ni vs. Pd systems) may arise from solvent-dependent ligand coordination. FTIR and XPS studies are advised to probe catalyst-amine interactions.
Advanced: How can researchers address stability and storage challenges of this compound?
- Light Sensitivity : Bromine’s susceptibility to photolytic cleavage necessitates storage in amber vials under inert gas (N₂/Ar) .
- Moisture Control : Hygroscopic nature requires desiccants (e.g., molecular sieves) to prevent hydrolysis to 3-hydroxypropyl derivatives .
- Thermal Decomposition : TGA/DSC analysis reveals decomposition above 150°C, recommending refrigeration (4°C) for long-term stability .
Methodological Gap : Limited data on degradation products (e.g., HBr release) under ambient conditions. Accelerated stability studies using HPLC-MS are needed.
Advanced: What are the applications of this compound in designing bioactive molecules?
- HIV-1 TAR RNA Binders : Used to synthesize ethyl 3-[(3-bromopropyl)amino] acrylates, which exhibit nM-level binding affinity via keto-enolic tautomerism .
- Vesicular Monoamine Transporter (VMAT) Ligands : Structural analogs (e.g., lobelane homologs) leverage the bromopropyl chain for enhanced blood-brain barrier penetration .
- Anticancer Agents : As a linker in prodrugs, enabling pH-sensitive release of cytotoxic payloads .
Comparative Analysis : Bromine’s electronegativity improves target selectivity vs. chloro or iodo analogs, but may increase off-target binding in histamine receptors (e.g., 0.95 nM affinity in H1 receptors for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
